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Compound of Interest

6-Methoxyquinoline-8-
Compound Name:

carbaldehyde
CAS No.: 1268520-98-4
Cat. No.: B595290

Get Quote

Executive Summary & Chemical Identity

6-Methoxyquinoline-8-carbaldehyde (CAS: 1268520-98-4) is a functionalized quinoline
scaffold. Its structural importance lies in the C8-aldehyde handle, which allows for reductive
amination or condensation reactions (e.g., Ugi-azide multicomponent reactions) to generate
complex bioactive libraries.

Accurate spectroscopic validation is challenging due to the potential for regioisomers (e.g., 4-
carbaldehyde or 3-carbaldehyde) formed during non-selective formylation. This guide
establishes the Standard Reference Profile required to confirm the C8-substitution pattern.

Table 1: Physicochemical Constants
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Property Specification
IUPAC Name 6-Methoxyquinoline-8-carbaldehyde
CAS Number 1268520-98-4
C
Molecular Formula H
NO
Molecular Weight 187.19 g/mol
Appearance Pale yellow to off-white solid
Soluble in DMSO, CH
Cl
Solubility
, CHCI

; Sparingly soluble in water

Key Functional Groups

Aldehyde (-CHO), Methoxy (—OCH

), Quinoline Nitrogen

Spectroscopic Characterization Strategy

The validation of this compound rests on three pillars: Mass Spectrometry (MS) for molecular

weight confirmation, Infrared Spectroscopy (IR) for functional group verification, and Nuclear

Magnetic Resonance (NMR) for regio-isomer confirmation.

A. Mass Spectrometry (MS)[1][6]

 lonization Mode: ESI+ (Electrospray lonization, Positive Mode) or El (Electron Impact, 70

evV).

e Target lon:

o [M+H]
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:188.2 m/z (ESI)
o [M]
:187.1 m/z (El)
» Fragmentation Pattern (El):
o m/z187 (M

): Parent ion.

o miz 158 ([M-CHO]

): Loss of the formyl group (characteristic of aromatic aldehydes).

o miz 143 ([M-CHO-CH

]

). Subsequent loss of the methyl group from the methoxy substituent.

B. Infrared Spectroscopy (IR)

The IR spectrum provides a quick "Go/No-Go" decision on the success of the oxidation or

formylation reaction.
e C=0 Stretch (Aldehyde):1685 — 1700 cm

(Strong, sharp).

o Note: If the peak is broad or shifted to >1710 cm
, suspect oxidation to the carboxylic acid (impurity).
o C-H Stretch (Aldehyde):2750 — 2850 cm

(Fermi doublet, often weak).

e C-O Stretch (Methoxy):1200 — 1250 cm
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e C=N/C=C (Quinoline Ring): 1580 — 1620 cm

C. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 8-carbaldehyde from the 3-, 4-, or 5-
iIsomers.

H NMR Target Specification (400 MHz, CDCI

)

e Aldehyde Proton (H-CHO):
o Shift:

10.60 — 11.00 ppm (Singlet).

o Diagnostic: This highly deshielded singlet confirms the aldehyde is present. Its integration
must be 1.0 relative to the aromatic protons.

¢ Methoxy Group (-OCH
):
o Shift:
3.95 - 4.05 ppm (Singlet).
o Diagnostic: Integration of 3.0.
e Aromatic Region (
7.3 —-9.0 ppm):

o H-2 (Pyridine ring):
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~8.8 — 8.9 ppm (dd). The most deshielded aromatic proton due to proximity to the ring
nitrogen.

o H-4 (Pyridine ring):
~8.0 — 8.1 ppm (dd).
o H-3 (Pyridine ring):
~7.4 ppm (dd).
o H-7 (Benzene ring):
~8.0 - 8.2 ppm (d, J ~2.5 Hz).

» Crucial: H-7 is ortho to the aldehyde group. The carbonyl anisotropy causes a
significant downfield shift compared to the precursor (6-methoxyquinoline).

o H-5 (Benzene ring):
~7.3—-7.5ppm (d, J ~2.5 Hz).
» Coupling: H-5 and H-7 show meta-coupling (~2.5 Hz).

C NMR Key Signals
e Carbonyl Carbon:

~189 — 191 ppm.
» Methoxy Carbon:
~55 — 56 ppm.

e Quinoline Carbons: Distinct signals in the 120 — 160 ppm range. C-6 (attached to OMe) will
be significantly deshielded (~158 ppm).

Experimental Workflow & Logic

The following diagrams illustrate the logical flow for synthesizing and validating the compound,
ensuring high E-E-A-T standards.
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Diagram 1: Synthesis & Purification Logic

This workflow assumes the common route via Selenium Dioxide oxidation of 6-methoxy-8-
methylquinoline or Lithiation/Formylation of 6-methoxy-8-bromoquinoline.

Target:
6-Methoxyquinoline-8-carbaldehyde
(Pure)

Click to download full resolution via product page

Caption: Synthesis workflow emphasizing the purification step required to remove unreacted
methyl/bromo precursors before spectral analysis.

Diagram 2: NMR Assignment Logic

This decision tree helps researchers confirm they have the correct isomer (8-CHO) vs. the 4-
CHO or 5-CHO isomers.
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Analyze 1H NMR Spectrum

Is there a singlet at
10.5-11.0 ppm?

No Yes

S101P% OxteENE [FENIEG Proceed to Aromatic Region

l

Analyze Benzene Ring Protons
(H-5 and H-7)

(Alcohol or Acid present)

H-5 / H-7 Pattern \H-7 / H-8 Pattern

Observed: Two doublets
with J ~ 2.5 Hz (Meta)

Observed: Two doublets
with J ~ 9.0 Hz (Ortho)

REJECT:
Likely 5-Carbaldehyde
(if H-7/H-8 are ortho)

CONFIRMED:
8-Carbaldehyde Isomer

Click to download full resolution via product page

Caption: NMR logic tree for distinguishing the 8-substituted isomer from potential 5-substituted
by-products based on coupling constants.

Experimental Protocols
Protocol A: Sample Preparation for NMR

e Solvent: Use CDCI

(Chloroform-d) as the primary solvent.
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o Why? It provides excellent solubility for methoxyquinolines and prevents exchange of the
aldehyde proton (unlike protic solvents).

o Alternative:DMSO-d
if the aldehyde peak is broadened or if solubility is poor.

e Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

o Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.qg.,
Selenium residues or Lithium salts) that cause line broadening.

Protocol B: Impurity Profiling

When analyzing the spectrum, specifically check for these common impurities:
e 6-Methoxy-8-methylquinoline (Starting Material): Look for a singlet methyl peak at

~2.7 - 2.8 ppm.

e 6-Methoxyquinoline-8-carboxylic acid (Over-oxidation): Look for a broad singlet at

>12.0 ppm (COOH) and loss of the aldehyde peak.

» Residual Solvents: EtOACc (

4.12, 2.05, 1.26 in CDCI
) or DMF (

8.02, 2.96, 2.88).
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carbaldehyde. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | 121660-37-5 | Benchchem
[benchchem.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Validation of 6-
Methoxyquinoline-8-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595290/docs#technical-guide-spectroscopic-
validation-of-6-methoxyquinoline-8-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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